molecular formula C16H10FN3O B14243182 2-Amino-3-(4-fluorobenzoyl)indolizine-1-carbonitrile CAS No. 353262-86-9

2-Amino-3-(4-fluorobenzoyl)indolizine-1-carbonitrile

Cat. No.: B14243182
CAS No.: 353262-86-9
M. Wt: 279.27 g/mol
InChI Key: BOMBMIPIHUSWKJ-UHFFFAOYSA-N
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Description

2-Amino-3-(4-fluorobenzoyl)indolizine-1-carbonitrile is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure with a fluorobenzoyl group, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4-fluorobenzoyl)indolizine-1-carbonitrile typically involves multi-step reactions starting from readily available precursors

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes can be employed to enhance efficiency and reduce reaction times.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions may be used to modify the functional groups, such as reducing the carbonitrile group to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Amino-3-(4-fluorobenzoyl)indolizine-1-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on different biological systems.

    Industry: Used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-fluorobenzoyl)indolizine-1-carbonitrile involves its interaction with specific molecular targets. The fluorobenzoyl group may enhance binding affinity to certain receptors or enzymes, leading to its biological effects. The compound may also interfere with cellular pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

    Indole: A parent compound with a similar core structure but lacking the fluorobenzoyl and amino groups.

    Indolizine: A closely related compound with a similar heterocyclic structure but different substituents.

Uniqueness: 2-Amino-3-(4-fluorobenzoyl)indolizine-1-carbonitrile is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

353262-86-9

Molecular Formula

C16H10FN3O

Molecular Weight

279.27 g/mol

IUPAC Name

2-amino-3-(4-fluorobenzoyl)indolizine-1-carbonitrile

InChI

InChI=1S/C16H10FN3O/c17-11-6-4-10(5-7-11)16(21)15-14(19)12(9-18)13-3-1-2-8-20(13)15/h1-8H,19H2

InChI Key

BOMBMIPIHUSWKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)F)N)C#N

Origin of Product

United States

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